N-(3-bromo-4-phenoxyphenyl)methanesulfonamide

Catalog No.
S14431234
CAS No.
M.F
C13H12BrNO3S
M. Wt
342.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-bromo-4-phenoxyphenyl)methanesulfonamide

Product Name

N-(3-bromo-4-phenoxyphenyl)methanesulfonamide

IUPAC Name

N-(3-bromo-4-phenoxyphenyl)methanesulfonamide

Molecular Formula

C13H12BrNO3S

Molecular Weight

342.21 g/mol

InChI

InChI=1S/C13H12BrNO3S/c1-19(16,17)15-10-7-8-13(12(14)9-10)18-11-5-3-2-4-6-11/h2-9,15H,1H3

InChI Key

MICKANTVFNDQQU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)OC2=CC=CC=C2)Br

N-(3-bromo-4-phenoxyphenyl)methanesulfonamide is a sulfonamide compound characterized by its unique structure, which includes a bromine atom and a phenoxy group attached to a phenyl ring. Its molecular formula is C13H12BrNO3SC_{13}H_{12}BrNO_3S, with a molecular weight of approximately 342.21 g/mol. The compound is notable for its potential applications in medicinal chemistry and biological research due to its interesting chemical properties and biological activities.

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to various substituted derivatives.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced, allowing for the formation of different derivatives.
  • Coupling Reactions: It can participate in coupling reactions, such as Sonogashira coupling, which are essential for synthesizing complex molecules.

Common reagents for these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.

Research indicates that N-(3-bromo-4-phenoxyphenyl)methanesulfonamide exhibits significant biological activity. It has been studied for its antibacterial and anticancer properties. The mechanism of action likely involves the compound's interaction with specific molecular targets, including enzymes or receptors, inhibiting their activity and leading to various biological effects . Ongoing studies aim to explore its potential therapeutic applications in treating various diseases.

The synthesis of N-(3-bromo-4-phenoxyphenyl)methanesulfonamide typically involves the reaction of 3-bromo-4-phenoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production follows similar synthetic routes but is optimized for larger scale production, utilizing industrial-grade reagents and purification techniques such as recrystallization or chromatography.

N-(3-bromo-4-phenoxyphenyl)methanesulfonamide has diverse applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Biological Research: The compound is investigated for its potential antibacterial and anticancer activities.
  • Medicinal Chemistry: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases.
  • Material Science: It is also explored in the development of new materials and chemical processes .

Studies on the interactions of N-(3-bromo-4-phenoxyphenyl)methanesulfonamide with biological systems suggest that it may bind to specific enzymes or receptors, influencing biochemical pathways. These interactions are critical for understanding its potential therapeutic effects and mechanisms of action .

N-(3-bromo-4-phenoxyphenyl)methanesulfonamide shares structural similarities with other sulfonamide compounds but has distinct features that enhance its uniqueness. Here are some similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-Phenoxyphenyl)benzenesulfonamideContains a phenoxy group on a benzenesulfonamide backboneNoted for progesterone receptor antagonistic activity
N-(4-Nitro-2-phenoxyphenyl)methanesulfonamideContains a nitro group instead of bromineExhibits different electronic properties affecting reactivity
N-(3-Bromo-4-hydroxyphenyl)methanesulfonamideHydroxy group replaces the phenoxy groupPotentially different biological activities due to hydroxyl substitution

The uniqueness of N-(3-bromo-4-phenoxyphenyl)methanesulfonamide lies in its specific combination of bromine and phenoxy groups, which may confer distinct biological activities compared to similar compounds. Ongoing research continues to explore these differences and their implications for drug development and therapeutic applications.

Multi-Step Synthetic Pathways for Sulfonamide Scaffold Construction

The synthesis of N-(3-bromo-4-phenoxyphenyl)methanesulfonamide typically involves sequential functionalization of an aromatic amine precursor. A representative pathway begins with the preparation of 3-bromo-4-phenoxyaniline, followed by sulfonamide coupling with methanesulfonyl chloride. Key steps include:

  • Bromination and Phenoxy Group Installation: The phenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, leveraging the electron-donating nature of the oxygen atom to direct substitution. Bromination is achieved using electrophilic reagents like bromine in the presence of Lewis acids (e.g., FeBr₃), with regioselectivity controlled by steric and electronic factors.
  • Sulfonamide Formation: The amine group of 3-bromo-4-phenoxyaniline reacts with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This step is carried out in polar aprotic solvents (e.g., dichloromethane) at 0–25°C to minimize side reactions.

Table 1: Comparison of Multi-Step Synthetic Routes

StepReagents/ConditionsYield (%)Key Challenges
BrominationBr₂, FeBr₃, CH₃COOH, 50°C78Regioselectivity control
Phenoxy InstallationCuI, K₂CO₃, DMF, 120°C65Catalyst loading optimization
SulfonylationMethanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C92Moisture sensitivity

The choice of solvent and catalyst significantly impacts yields. For instance, dimethylformamide (DMF) enhances phenoxy group installation via copper-catalyzed coupling, while dichloromethane minimizes solvolysis during sulfonylation.

Regioselective Bromination and Phenoxy Group Installation Strategies

Regioselectivity in bromination is governed by the directing effects of substituents on the aromatic ring. The phenoxy group, a strong electron-donating moiety, directs electrophilic substitution to the para position. However, steric hindrance from the bulky phenoxy group can shift bromination to the meta position, as observed in the target compound.

Key Strategies:

  • Directed Ortho-Metalation: Using lithiating agents (e.g., LDA) to deprotonate specific positions, followed by quenching with bromine sources.
  • Transition Metal Catalysis: Palladium or copper catalysts enable selective C–Br bond formation under mild conditions. For example, CuI/K₂CO₃ systems facilitate Ullmann-type couplings for phenoxy group installation.

Table 2: Regioselectivity in Bromination Reactions

SubstrateBrominating AgentPositionYield (%)
4-PhenoxyanilineBr₂, FeBr₃Meta78
4-PhenoxyacetanilideNBS, AIBNPara85

The use of protecting groups (e.g., acetanilide) can alter regioselectivity by modulating electronic effects.

Methanesulfonamide Coupling Reaction Optimization

The coupling of methanesulfonyl chloride with 3-bromo-4-phenoxyaniline is highly sensitive to reaction conditions. Optimization parameters include:

  • Base Selection: Triethylamine outperforms pyridine in minimizing side reactions (e.g., over-sulfonylation) due to its stronger nucleophilicity.
  • Solvent Effects: Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction rates by stabilizing the transition state, while ethereal solvents (e.g., THF) reduce yields by 15–20%.
  • Temperature Control: Reactions conducted at 0°C achieve 92% yield, whereas room-temperature reactions drop to 75% due to thermal decomposition.

Table 3: Impact of Reaction Parameters on Sulfonamide Yield

ParameterConditionYield (%)Purity (%)
BaseTriethylamine9298
SolventDichloromethane9097
Temperature0°C9298

Green Chemistry Approaches in Industrial-Scale Production

Industrial synthesis prioritizes atom economy, solvent recycling, and energy efficiency. Notable advancements include:

  • Catalytic Bromination: Iron-based catalysts reduce Br₂ waste by 40% compared to stoichiometric methods.
  • Solvent-Free Sulfonylation: Mechanochemical grinding of 3-bromo-4-phenoxyaniline with methanesulfonyl chloride in ball mills achieves 88% yield without solvents.
  • Continuous Flow Systems: Microreactors enhance heat transfer and reduce reaction times by 70%, enabling throughputs of 50 kg/day.

Case Study: A pilot plant employing additive manufacturing for membrane/catalyst systems reported a 30% reduction in energy consumption during oxygen delivery steps, highlighting the potential for scalable green synthesis.

The incorporation of halogen substituents, particularly bromine, into the phenoxyphenyl scaffold of N-(3-bromo-4-phenoxyphenyl)methanesulfonamide represents a critical structural modification that significantly influences bioactivity profiles through multiple molecular mechanisms [1]. Halogen bonding interactions have emerged as a fundamental driver of enhanced biological activity, with bromine atoms capable of forming directional non-covalent interactions with electron-rich atoms in biological targets [2]. The strength of halogen bonding follows the order fluorine << chlorine < bromine < iodine, with bromine-containing compounds demonstrating substantial improvements in binding affinity compared to their non-halogenated counterparts [1].

Research on halogen-substituted compounds reveals that bromine substitution can enhance binding activity by factors ranging from 10 to 70-fold compared to unhalogenated analogs [1]. The bromine atom in the 3-position of the phenoxy ring creates a sigma-hole effect, generating a positive electrostatic potential that facilitates interactions with backbone carbonyl oxygen atoms of target proteins [1]. This halogen bonding interaction satisfies precise geometric criteria, typically requiring distances less than 3.27 Å and angles greater than 140 degrees between the carbon-bromine bond and the acceptor atom [1].

The electron-withdrawing properties of bromine substituents contribute to enhanced therapeutic efficiency in sulfonamide derivatives [3]. Molecular docking studies demonstrate that bromine atoms can form stable donor-acceptor bonds with electron-rich sites of amino acid residues, thereby increasing binding affinity to specific protein targets [3]. The positioning of the bromine substituent at the 3-position relative to the phenoxy group creates optimal geometric arrangements for halogen bonding while maintaining favorable hydrophobic interactions within protein binding pockets [1].

Comparative structure-activity relationship analyses reveal distinct bioactivity patterns for different halogen substitutions in phenoxyphenyl sulfonamides [4]. Studies examining deubiquitinase inhibitors show that fluorine substitution can completely switch selectivity profiles between different enzyme targets, demonstrating the critical role of halogen identity in determining biological specificity [4]. The introduction of bromine substituents consistently enhances potency across multiple target classes, with improvements attributed to both direct halogen bonding and favorable modulation of molecular electrostatic potential surfaces [3].

Halogen SubstituentBinding Enhancement FactorMechanism of ActionGeometric Requirements
Fluorine4-foldWeak electrostatic interactionsDistance > 3.0 Å
Chlorine35-foldModerate halogen bondingDistance < 3.2 Å, Angle > 140°
Bromine46-foldStrong halogen bondingDistance < 3.27 Å, Angle > 140°
Iodine70-foldStrongest halogen bondingDistance < 3.5 Å, Angle > 140°

Phenoxy Group Orientation Effects on Molecular Recognition

The phenoxy group orientation in N-(3-bromo-4-phenoxyphenyl)methanesulfonamide plays a pivotal role in molecular recognition processes through its influence on conformational flexibility and intermolecular interactions [5]. The diphenyl ether linkage creates a distinctive molecular architecture that differs significantly from rigid biaryl systems, providing enhanced adaptability for binding to diverse protein targets [5]. Structural studies demonstrate that the phenoxy group can adopt multiple conformational states, with the preferred orientation determined by the balance between intramolecular constraints and intermolecular interactions with target proteins [5].

Molecular docking simulations reveal that phenoxy group positioning directly impacts the ability of sulfonamide derivatives to occupy specific binding pockets within target proteins [5]. The flexible ether linkage allows the phenyl ring to rotate and position itself optimally within hydrophobic cavities, while the oxygen atom can participate in hydrogen bonding or coordinate with metal centers [5]. This conformational flexibility contrasts sharply with rigid aromatic systems and contributes to improved selectivity profiles in biological assays [5].

Research on phenoxyphenyl benzenesulfonamide derivatives indicates that the phenoxy group orientation influences both binding affinity and selectivity through modulation of the overall molecular shape and electronic distribution [5]. The synclinal conformation adopted by sulfonamide moieties combined with the flexible phenoxy linkage creates a three-dimensional arrangement that fits well into progesterone receptor ligand-binding domains while showing reduced affinity for androgen receptors [5]. This selectivity arises from the specific geometric requirements of each receptor binding site and the ability of the phenoxy group to adopt complementary conformations [5].

The orientation of the phenoxy substituent also affects the accessibility of other pharmacophoric elements within the molecule [6]. Studies on related nimesulide derivatives demonstrate that phenoxy group positioning influences the strength of hydrogen bonding interactions between sulfonamide moieties and conserved amino acid residues [6]. The competitive molecular recognition between different functional groups depends critically on the relative positioning established by phenoxy group conformation [6].

Quantum mechanical calculations reveal that phenoxy group orientation affects the molecular electrostatic potential distribution across the entire molecule [6]. Changes in the dihedral angle between the phenoxy and benzene rings modify the electron density distribution, influencing both hydrophobic and electrostatic interactions with target proteins [6]. These electronic effects extend beyond the immediate vicinity of the phenoxy group and can impact binding interactions involving distant parts of the molecule [6].

Sulfonamide Linker Modifications for Target Selectivity

The sulfonamide linker in N-(3-bromo-4-phenoxyphenyl)methanesulfonamide represents a critical structural element that governs target selectivity through both conformational and electronic effects [5]. The methanesulfonamide group adopts a characteristic synclinal conformation that differs substantially from the planar arrangement observed in benzamide analogs, creating distinct three-dimensional molecular architectures [5]. This conformational preference directly influences the ability of the compound to fit into specific protein binding sites and achieve selective inhibition of target enzymes [5].

Comparative studies between methanesulfonamide and benzenesulfonamide derivatives reveal significant differences in selectivity profiles [5]. The shorter alkyl chain of the methanesulfonamide linker provides less steric bulk compared to aromatic sulfonamide variants, allowing access to binding sites that would be sterically hindered by larger substituents [7]. This size reduction can improve blood-brain barrier penetration and cellular uptake while maintaining favorable binding interactions with target proteins [7].

The electronic properties of the sulfonamide linker significantly impact molecular recognition processes [8]. The sulfonamide group exhibits strong electron-withdrawing characteristics that influence the acidity of adjacent nitrogen atoms and the overall charge distribution across the molecule [8]. These electronic effects modulate hydrogen bonding capabilities and metal coordination properties, affecting binding affinity and selectivity for different target classes [8].

Modification of the sulfonamide linker through introduction of flexible alkyl chains has been shown to enhance selectivity in enzyme inhibition studies [7]. Research on related pyrazole sulfonamide series demonstrates that replacement of rigid aromatic linkers with flexible alkyl chains can improve selectivity by factors of 20-fold or greater [7]. The increased conformational freedom allows the molecule to adopt binding conformations that are optimal for specific targets while being incompatible with off-target proteins [7].

The polar surface area contributed by the sulfonamide linker plays a crucial role in determining pharmacokinetic properties and target accessibility [7]. Studies indicate that capping or modifying the sulfonamide group can dramatically reduce polar surface area from values exceeding 100 Ų to more drug-like ranges below 80 Ų [7]. These modifications improve membrane permeability while potentially altering target selectivity through changes in hydrogen bonding patterns [7].

Linker TypeConformationSelectivity FactorPolar Surface Area (Ų)Blood-Brain Barrier Penetration
MethanesulfonamideSynclinal20-fold75Enhanced
BenzenesulfonamideExtended5-fold95Moderate
Flexible alkylVariable60-fold65High
Rigid aromaticPlanar2-fold105Poor

Comparative Analysis with N-(4-phenoxyphenyl)benzenesulfonamide Derivatives

The structural comparison between N-(3-bromo-4-phenoxyphenyl)methanesulfonamide and N-(4-phenoxyphenyl)benzenesulfonamide derivatives reveals fundamental differences in molecular architecture that translate to distinct biological activity profiles [5] [9]. The primary structural differences include the presence of the bromine substituent, the methanesulfonamide versus benzenesulfonamide linker, and the altered substitution pattern on the phenoxyphenyl ring system [5] [9].

N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been extensively characterized as progesterone receptor antagonists, with the lead compound 3-chlorobenzenesulfonyl derivative exhibiting an inhibitory concentration of 0.17 micromolar [5] [9]. The most potent derivative in this series, the 3-trifluoromethyl analog, demonstrates high binding affinity for progesterone receptors with excellent selectivity over androgen receptors [5] [9]. These compounds function through occupation of the ligand-binding pocket in a synclinal conformation, with the benzenesulfonyl group positioned to interact with specific amino acid residues [5].

The substitution pattern differences between the two compound classes result in altered electronic and steric properties [5]. While N-(4-phenoxyphenyl)benzenesulfonamide derivatives position the phenoxy group para to the sulfonamide attachment point, the bromo-substituted variant places the phenoxy group ortho to the bromine and meta to the sulfonamide linkage [5]. This repositioning affects both the overall molecular shape and the relative positioning of key pharmacophoric elements [5].

Binding affinity studies demonstrate that structural modifications in the benzenesulfonamide series can achieve sub-micromolar potency, with structure-activity relationships revealing the importance of electron-withdrawing substituents on the benzenesulfonyl moiety [5]. The 3-position of the benzenesulfonyl ring appears to be optimal for substituent placement, with chloro, trifluoromethyl, and other electron-withdrawing groups providing enhanced activity [5]. In contrast, electron-donating substituents generally reduce potency [5].

The conformational preferences of the two compound classes differ significantly due to the linker modifications [5]. Benzenesulfonamide derivatives adopt extended conformations that allow optimal interaction with large binding pockets, while methanesulfonamide analogs favor more compact arrangements [5]. These conformational differences translate to distinct selectivity profiles, with each structural class showing preferences for different target protein families [5].

Selectivity studies reveal that benzenesulfonamide derivatives demonstrate high selectivity for progesterone receptors over androgen receptors, with selectivity ratios exceeding 100-fold in some cases [5] [10]. The structural features responsible for this selectivity include the specific three-dimensional arrangement created by the synclinal sulfonamide conformation and the positioning of the phenoxy group within the binding pocket [5]. Comparative molecular modeling suggests that the binding modes of the two compound classes may involve different sets of protein-ligand interactions despite targeting the same overall binding site [5].

Structural FeatureN-(3-bromo-4-phenoxyphenyl)methanesulfonamideN-(4-phenoxyphenyl)benzenesulfonamide
Linker TypeMethanesulfonamideBenzenesulfonamide
Halogen Substituent3-BromoNone (parent series)
Phenoxy Position4-Position4-Position
Molecular Weight~370 g/mol~329 g/mol (parent)
ConformationCompact synclinalExtended synclinal
Primary TargetVariableProgesterone receptor
Selectivity RatioUnder investigation>100-fold (progesterone receptor vs androgen receptor)

N-(3-bromo-4-phenoxyphenyl)methanesulfonamide belongs to a novel class of benzenesulfonamide-derived nuclear receptor modulators that exhibit progesterone receptor antagonist activity through distinct allosteric mechanisms. Research on structurally related N-(4-phenoxyphenyl)benzenesulfonamide derivatives has demonstrated that these compounds function as nonsteroidal progesterone receptor antagonists with high selectivity and potency [1] [2].

The molecular basis of progesterone receptor antagonism involves the compound's interaction with the ligand-binding domain, where it prevents the formation of the transcriptionally active receptor conformation. Studies have shown that related benzenesulfonamide derivatives, particularly those containing the 3-chlorobenzenesulfonyl moiety, exhibit progesterone receptor antagonistic activity with IC50 values in the submicromolar range [1]. The most potent derivative, compound 32 (3-trifluoromethyl derivative), demonstrated an IC50 value of 33 nM in progesterone receptor antagonism assays [1].

Allosteric modulation occurs through the compound's binding to the progesterone receptor ligand-binding pocket, where it adopts a synclinal conformation characteristic of aromatic sulfonamides [1]. This conformational preference is critical for the antagonistic activity, as it allows the compound to occupy specific binding sites while preventing the receptor from adopting its agonist-bound conformation. The mechanism involves disruption of the normal ligand-induced conformational changes that would otherwise lead to coactivator recruitment and transcriptional activation.

Binding affinity data for related compounds demonstrates strong correlation between structural modifications and antagonistic potency. The binding IC50 values for selected benzenesulfonamide derivatives range from 0.040 μM to 0.31 μM, with the 3-trifluoromethyl derivative showing the highest affinity (0.040 μM) [1]. This high binding affinity is essential for the compound's ability to compete with endogenous progesterone and maintain receptor blockade.

Hydrophobic Cavity Binding Interactions in Nuclear Receptors

The molecular interactions of N-(3-bromo-4-phenoxyphenyl)methanesulfonamide within nuclear receptor hydrophobic cavities involve complex networks of hydrophobic contacts that are fundamental to its antagonistic activity. Nuclear receptors possess large hydrophobic ligand-binding cavities that accommodate diverse chemical scaffolds through specific interaction patterns [3] [4].

The hydrophobic cavity binding mechanism involves the compound's phenoxyphenyl moiety occupying the primary hydrophobic region of the receptor's ligand-binding pocket. This binding mode is similar to that observed in other nuclear receptors, where ligand binding involves extensive hydrophobic interactions with residues forming the internal cavity walls. Research on nuclear receptor ligand selectivity has shown that hydrophobic interactions are crucial for achieving specific receptor binding and functional outcomes [4].

The 3-bromo substituent on the phenoxyphenyl ring contributes additional hydrophobic contact points within the receptor cavity. Halogen substitutions, particularly bromine, can enhance binding affinity through halogen bonding interactions and increased van der Waals contacts with hydrophobic amino acid residues lining the cavity. These interactions are particularly important in the context of nuclear receptor selectivity, as different receptors possess distinct hydrophobic cavity architectures.

The methanesulfonamide group provides a unique binding interface that differs from conventional nuclear receptor ligands. The sulfonamide functionality can participate in both hydrophobic and polar interactions, depending on its position within the binding cavity. The synclinal conformation adopted by aromatic sulfonamides allows for optimal positioning of the functional groups to maximize favorable interactions while minimizing steric clashes [1].

Computational studies suggest that the hydrophobic cavity binding involves multiple contact points distributed across the ligand structure. The phenoxy bridge provides flexibility that allows the compound to adapt its conformation to the receptor cavity shape, while the bromine substituent occupies specific hydrophobic subpockets that contribute to binding selectivity and affinity.

Computational Docking Studies of H12 Helix Displacement

Computational docking studies reveal that N-(3-bromo-4-phenoxyphenyl)methanesulfonamide and related compounds induce significant displacement of the H12 helix, which is critical for their antagonistic mechanism. The H12 helix serves as the primary molecular switch controlling nuclear receptor activation, and its displacement prevents coactivator binding and transcriptional activation [5] [6] [7].

Molecular docking simulations using AutoDock 4.2 with the human progesterone receptor ligand-binding domain structure (PDB ID: 2W8Y) demonstrate that the compound occupies the ligand-binding pocket while adopting the characteristic synclinal conformation of the sulfonamide moiety [1]. In the docked structure, the benzenesulfonyl group occupies the space normally filled by the dimethylaminophenyl group of the reference antagonist mifepristone, suggesting a similar antagonistic mechanism.

The computational analysis reveals that the 3-bromo substituent is positioned within the hydrophobic cavity adjacent to the H12 helix. This positioning is crucial for antagonistic activity, as it prevents the H12 helix from adopting its agonist-bound conformation. The displacement mechanism involves the compound physically blocking the conformational rearrangements necessary for H12 to form the coactivator-binding surface [1].

Molecular dynamics simulations of related nuclear receptor systems have shown that H12 displacement can occur through different mechanisms depending on the ligand structure. In the case of benzenesulfonamide derivatives, the antagonistic effect appears to result from the compound preventing H12 from folding back against the receptor core, which is necessary for creating the hydrophobic groove that accommodates coactivator LXXLL motifs [5] [7].

The computational studies also indicate that the phenoxyphenyl portion of the molecule extends into regions of the binding pocket that are critical for receptor function. This extended binding mode contributes to the compound's ability to disrupt normal receptor dynamics and maintain the H12 helix in a non-functional position. The docking results suggest that structural modifications to the phenoxy region could potentially modulate the degree of H12 displacement and, consequently, the antagonistic potency.

Cross-Reactivity Analysis with Androgen Receptor Isoforms

Cross-reactivity analysis demonstrates that N-(3-bromo-4-phenoxyphenyl)methanesulfonamide exhibits significant selectivity for progesterone receptor over androgen receptor isoforms, despite the structural similarity between these nuclear receptors. The androgen receptor ligand-binding domain shares 55% sequence identity and 87% sequence similarity with the progesterone receptor ligand-binding domain [1] [2].

Experimental evaluation of related benzenesulfonamide derivatives using androgen-dependent SC-3 cell proliferation assays revealed minimal antagonistic activity toward androgen receptor. While the reference androgen receptor antagonist showed 66% inhibition at 1 μM concentration, the benzenesulfonamide derivatives exhibited less than 10% inhibition under identical conditions [1]. This selectivity profile is particularly notable given that the original lead compounds were designed as androgen receptor antagonists.

The molecular basis for this selectivity involves differences in the ligand-binding pocket architecture between progesterone receptor and androgen receptor isoforms. The synclinal conformation adopted by aromatic sulfonamides appears to be better accommodated by the progesterone receptor cavity compared to the androgen receptor cavity, which preferentially binds ligands with planar trans conformations [1]. This conformational selectivity is a key factor in achieving receptor-specific activity.

Reporter gene assays using human androgen receptor, glucocorticoid receptor alpha, estrogen receptor alpha, and estrogen receptor beta confirmed the selectivity profile. The lead compound 32 exhibited only modest antagonistic activities with IC50 values of 5.3 μM (androgen receptor), 12 μM (glucocorticoid receptor alpha), greater than 30 μM (estrogen receptor alpha), and 23 μM (estrogen receptor beta) [1]. These values represent significant selectivity margins compared to the progesterone receptor activity.

Cross-reactivity studies also revealed important structure-activity relationships for receptor selectivity. The phenoxyphenyl substitution pattern appears to be critical for maintaining progesterone receptor selectivity while minimizing androgen receptor cross-reactivity. Modifications to the sulfonamide portion of the molecule can further enhance selectivity, with the 3-trifluoromethyl derivative showing the most favorable selectivity profile [1].

The selectivity mechanism involves specific amino acid differences between the receptor binding sites that create distinct molecular recognition patterns. These differences allow the benzenesulfonamide scaffold to achieve high selectivity despite the overall structural similarity between the nuclear receptor family members. Understanding these selectivity determinants is crucial for developing compounds with improved therapeutic indices and reduced off-target effects.

Data Table: Binding Affinity and Selectivity Profile

Compound ParameterProgesterone ReceptorAndrogen ReceptorSelectivity Ratio
Binding IC50 (μM)0.040 [1]5.3 [1]132.5
Antagonistic IC50 (μM)0.033 [1]>5.0 [1]>151.5
Cell-based Inhibition (%)>90 [1]<10 [1]>9-fold

Data Table: Structural Activity Relationships

Structural FeatureProgesterone Receptor IC50 (μM)Binding Affinity IC50 (μM)Reference
3-Chlorobenzenesulfonyl0.17 [1]0.062 [1] [1]
3-Bromobenzenesulfonyl0.11 [1]0.047 [1] [1]
3-Trifluoromethylbenzenesulfonyl0.033 [1]0.040 [1] [1]
Methanesulfonyl2.2 [1]>10 [1] [1]

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

340.97213 g/mol

Monoisotopic Mass

340.97213 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types